4,5-DIMETHYL 2-[1-(2-CHLOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-{1-[(2-chlorophenyl)carbonyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups, including a quinoline core, a dithiole ring, and various substituents such as methoxy, chlorophenyl, and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-[1-(2-CHLOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 2-chlorobenzoyl chloride with 6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinoline-4(1H)-one under basic conditions. The resulting intermediate is then reacted with dimethyl 1,3-dithiole-4,5-dicarboxylate in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{1-[(2-chlorophenyl)carbonyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Dimethyl 2-{1-[(2-chlorophenyl)carbonyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-[1-(2-CHLOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-{1-[(2-chlorophenyl)carbonyl]-6-methoxy-2,2-dimethyl-3-oxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate: Similar structure but with an oxo group instead of a thioxo group.
Dimethyl 2-{1-[(2-chlorophenyl)carbonyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate: Similar structure but with different substituents on the quinoline core.
Uniqueness
The uniqueness of 4,5-DIMETHYL 2-[1-(2-CHLOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of functional groups, which provides it with distinct chemical and biological properties
Properties
Molecular Formula |
C26H22ClNO6S3 |
---|---|
Molecular Weight |
576.1g/mol |
IUPAC Name |
dimethyl 2-[1-(2-chlorobenzoyl)-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C26H22ClNO6S3/c1-26(2)21(35)18(25-36-19(23(30)33-4)20(37-25)24(31)34-5)15-12-13(32-3)10-11-17(15)28(26)22(29)14-8-6-7-9-16(14)27/h6-12H,1-5H3 |
InChI Key |
FHUFPWQVLDUDND-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=CC=C4Cl)C=CC(=C3)OC)C |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=CC=C4Cl)C=CC(=C3)OC)C |
Origin of Product |
United States |
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